molecular formula C19H18N6OS B6455636 2-tert-butyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549028-30-8

2-tert-butyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B6455636
CAS RN: 2549028-30-8
M. Wt: 378.5 g/mol
InChI Key: QEIUILSLJICPOO-UHFFFAOYSA-N
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Description

The compound “2-tert-butyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide” is a derivative of imidazo[1,2-a]pyridine . It has been studied for its antimicrobial potency against a panel of bacterial and fungal pathogens . The compound showed excellent antifungal activity against fungal pathogens, particularly Candida spp., including several multidrug-resistant strains .


Synthesis Analysis

The compound was synthesized as part of a study that produced two imidazo[1,2-a]pyridine derivatives . The synthesis process involved the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of the compound is complex, featuring a pyridine ring attached to an imidazo[1,2-b]pyridazine ring via a thiazole ring . The compound also contains a tert-butyl group and a carboxamide group .


Chemical Reactions Analysis

The compound has been found to inhibit the formation of yeast to mold as well as ergosterol formation . This inhibition is achieved through a computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol .

Scientific Research Applications

Therapeutic Potential

Imidazole-containing compounds, such as the one , have a broad range of chemical and biological properties . They are known for their various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antifungal Activity

A study found that a similar compound, referred to as Probe II, displayed potent activity against the Candida spp., including several multidrug-resistant Candida spp . The minimum inhibitory concentration ranged from 4 to 16 µg/mL, and the minimum fungicidal concentration was in the range of 4‒32 µg/mL .

Antimicrobial Potency

The compound was also investigated for its antimicrobial potency against a panel of bacterial pathogens, including both Gram-positive and Gram-negative bacteria .

Inhibition of Ergosterol Biosynthesis

The compound was found to inhibit the formation of ergosterol in yeast cells at 2× MIC . Ergosterol is an important component of fungal cell membranes, and its inhibition can lead to the death of the fungus.

In-silico Molecular Docking

In-silico molecular docking was performed to understand the interaction of the compound with its target proteins . This helps in understanding the mechanism of action of the compound.

ADMET Analysis

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) were analyzed for the compound . This is crucial in drug development to predict the safety and efficacy of the compound.

Mechanism of Action

Target of Action

The primary target of this compound, also referred to as Probe II, is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Probe II interacts with its target, CYP51, and inhibits its function . This interaction results in the inhibition of ergosterol formation, thereby disrupting the integrity of the fungal cell membrane . The compound’s mode of action is primarily antifungal, with potent activity against Candida spp., including several multidrug-resistant strains .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway by inhibiting the enzyme CYP51 . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s structure and function . The downstream effects include impaired cell growth and proliferation, ultimately leading to the death of the fungal cells .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Probe II have been analyzed in silico . In-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The result of Probe II’s action is the inhibition of fungal growth and proliferation . It exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, sufficient to eliminate Candida spp . The compound shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida spp .

properties

IUPAC Name

2-tert-butyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c1-19(2,3)15-10-25-16(22-15)8-7-13(24-25)17(26)23-18-21-14(11-27-18)12-6-4-5-9-20-12/h4-11H,1-3H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIUILSLJICPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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